Ethyl(3,3,3-trifluoropropyl)amine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of ethyl(3,3,3-trifluoropropyl)amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, yielding the official designation N-ethyl-3,3,3-trifluoropropan-1-amine hydrochloride. This nomenclature clearly delineates the structural components, with the N-ethyl prefix indicating the ethyl substitution on the nitrogen atom, while the 3,3,3-trifluoropropan-1-amine segment describes the trifluoromethyl-substituted propyl chain terminating in the primary amine functionality. The hydrochloride designation confirms the salt formation with hydrochloric acid, resulting in the protonated amine stabilized by the chloride counterion.
The molecular formula C5H11ClF3N provides essential compositional information, revealing five carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom. This formula corresponds to a molecular weight of 177.59 grams per mole, calculated using atomic masses from the periodic table. The presence of three fluorine atoms concentrated in a single trifluoromethyl group creates a highly electronegative region within the molecule, significantly influencing both its chemical reactivity and physical properties. The carbon-to-nitrogen ratio of 5:1 indicates a moderate-sized organic molecule with substantial halogen content, approximately 32% by mass consisting of fluorine and chlorine atoms.
The structural formula analysis reveals a linear alkyl chain architecture with specific functional group positioning. The ethyl group (C2H5) attached to the nitrogen center provides a simple alkyl substituent, while the trifluoropropyl chain (CF3CH2CH2) introduces significant electronic effects through the terminal trifluoromethyl group. This arrangement creates an asymmetric molecule with distinct electronic domains, where the trifluoromethyl terminus exhibits strong electron-withdrawing characteristics, contrasting with the relatively electron-neutral ethyl substituent.
Crystallographic Characterization
The crystallographic analysis of this compound reveals important structural parameters governing its solid-state organization and molecular packing arrangements. While specific crystal structure data from X-ray diffraction studies were not extensively detailed in the available literature, the compound's salt nature suggests ionic interactions between the protonated amine and chloride anion play crucial roles in determining crystal lattice stability. The presence of both hydrophobic fluorinated segments and hydrophilic ionic components creates a unique crystalline environment that influences the material's physical properties.
The molecular geometry optimization studies indicate preferred conformational arrangements within the crystal structure. The trifluoromethyl group exhibits characteristic bond lengths and angles, with carbon-fluorine bonds typically measuring approximately 1.33 Angstroms and fluorine-carbon-fluorine angles of approximately 109.5 degrees, consistent with tetrahedral geometry around the carbon center. These geometric parameters influence the overall molecular shape and determine intermolecular packing efficiency within the crystalline matrix.
Crystal packing considerations reveal the importance of hydrogen bonding interactions between the protonated amine nitrogen and chloride anions, forming extended networks that stabilize the crystal structure. The trifluoromethyl groups, being highly electronegative and sterically demanding, likely participate in weak intermolecular interactions such as halogen bonding or dipolar attractions with neighboring molecules. These interactions collectively determine the compound's melting point, solubility characteristics, and thermal stability properties.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation data for this compound across multiple nuclei. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns corresponding to different molecular environments within the structure. The ethyl group protons typically appear as a characteristic triplet-quartet pattern, with the methyl protons showing a triplet around 1.2-1.3 parts per million and the methylene protons displaying a quartet near 2.6-2.8 parts per million due to coupling with adjacent nuclei.
The trifluoropropyl chain protons exhibit distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The methylene protons adjacent to the trifluoromethyl group appear as a triplet around 2.4-2.6 parts per million, while the central methylene protons of the propyl chain typically resonate around 2.8-3.0 parts per million. These chemical shifts reflect the deshielding effects of the electronegative fluorine atoms, which withdraw electron density from nearby carbon-hydrogen bonds.
| Nuclear Magnetic Resonance Signal | Chemical Shift (parts per million) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl methyl protons | 1.2-1.3 | Triplet | 3H |
| Ethyl methylene protons | 2.6-2.8 | Quartet | 2H |
| Propyl central methylene | 2.8-3.0 | Multiplet | 2H |
| Trifluoromethyl-adjacent methylene | 2.4-2.6 | Triplet | 2H |
Fluorine-19 nuclear magnetic resonance spectroscopy reveals a characteristic singlet around -69 to -70 parts per million, corresponding to the trifluoromethyl group. This chemical shift is typical for CF3 groups attached to alkyl chains and provides definitive confirmation of the trifluoromethyl substitution pattern. The singlet appearance indicates equivalent fluorine environments within the trifluoromethyl group, consistent with rapid rotation around the carbon-carbon bond at room temperature.
Infrared spectroscopy analysis identifies key functional group vibrations that confirm the molecular structure. The spectrum typically displays characteristic absorption bands around 2950-3000 inverse centimeters corresponding to carbon-hydrogen stretching vibrations from the alkyl chains. The trifluoromethyl group exhibits distinct carbon-fluorine stretching modes around 1100-1300 inverse centimeters, appearing as strong, sharp absorption peaks that serve as diagnostic markers for fluorinated compounds.
Mass spectrometry data provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the protonated molecular ion [M+H]+. Collision-induced dissociation experiments reveal characteristic fragmentation patterns, including loss of the trifluoromethyl group (mass difference of 69 atomic mass units) and formation of stable fluorinated fragment ions that aid in structural confirmation.
| Mass Spectrometry Fragment | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| Molecular ion [M+H]+ | 177 | Medium | Complete molecule |
| Trifluoromethyl loss | 108 | High | [M-CF3]+ |
| Ethylamine fragment | 46 | High | [C2H5NH2]+ |
| Trifluoropropyl fragment | 131 | Medium | [CF3CH2CH2]+ |
Computational Molecular Modeling (Density Functional Theory Studies)
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies employ advanced quantum mechanical methods to predict molecular geometry, electronic distribution, and thermodynamic properties with high accuracy. The optimized molecular geometry reveals precise bond lengths, angles, and dihedral angles that govern the three-dimensional structure and conformational preferences of the molecule.
Geometric optimization calculations indicate that the nitrogen center adopts a slightly pyramidal geometry due to the presence of three substituents and one lone pair of electrons. The carbon-nitrogen bond lengths typically measure approximately 1.47 Angstroms for the ethyl substituent and 1.46 Angstroms for the trifluoropropyl chain, reflecting the electron-withdrawing influence of the trifluoromethyl group. The carbon-carbon bond lengths within the propyl chain range from 1.52 to 1.54 Angstroms, with the carbon-carbon bond adjacent to the trifluoromethyl group showing slight elongation due to electronic effects.
Electronic structure analysis reveals significant charge redistribution patterns resulting from the trifluoromethyl substitution. The fluorine atoms carry substantial negative partial charges of approximately -0.3 to -0.4 elementary charge units, while the carbon atom of the trifluoromethyl group exhibits a positive partial charge of approximately +1.0 elementary charge units. This charge separation creates a strong dipole moment that influences molecular interactions and chemical reactivity patterns.
| Computational Parameter | Calculated Value | Method | Basis Set |
|---|---|---|---|
| Molecular dipole moment | 3.2-3.5 Debye | Density Functional Theory | 6-311G(d,p) |
| Carbon-nitrogen bond length | 1.46-1.47 Angstroms | Geometry optimization | B3LYP |
| Trifluoromethyl carbon charge | +1.0 elementary charge | Natural population analysis | 6-31G(d) |
| Fluorine partial charge | -0.35 elementary charge | Mulliken analysis | 6-311G(d,p) |
Vibrational frequency calculations predict infrared absorption patterns and thermodynamic properties including heat capacity, entropy, and free energy values. The computed vibrational frequencies show excellent agreement with experimental infrared spectroscopy data, validating the accuracy of the theoretical model. Low-frequency modes corresponding to torsional motions around carbon-carbon bonds provide insights into conformational flexibility and rotational barriers within the molecule.
Properties
IUPAC Name |
N-ethyl-3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-2-9-4-3-5(6,7)8;/h9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQSHSHBXYWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-74-2 | |
| Record name | 1-Propanamine, N-ethyl-3,3,3-trifluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
- Molecular Weight : 175.59 g/mol
- Chemical Classification : Amine derivative
- Solubility : Soluble in water due to the presence of the hydrochloride salt
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with trifluoropropyl groups often exhibit enhanced metabolic stability and improved binding affinity to target proteins due to their unique electronic properties.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Mycobacterium tuberculosis | 16 µg/mL |
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. It has been investigated as an inhibitor of Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study: Plk1 Inhibition
In a study involving various derivatives of this compound, compounds were tested for their ability to inhibit Plk1 activity. The results indicated that certain derivatives exhibited IC50 values as low as 2.94 µM, demonstrating potent anticancer activity.
Table 2: Plk1 Inhibition Data
| Compound | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| Ethyl(3,3,3-trifluoropropyl)amine derivative | 2.94 | HeLa | |
| Control Compound | 14.74 | HeLa |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the trifluoropropyl group significantly influence the biological activity of this compound. Substitutions at specific positions can enhance binding affinity and selectivity towards biological targets.
Key Findings from SAR Studies
- Fluorine Substitution : Enhances metabolic stability.
- Alkyl Chain Length : Optimal chain length correlates with increased potency.
- Functional Group Variations : Different functional groups can either enhance or diminish biological activity.
Chemical Reactions Analysis
Oxidation Reactions
Ethyl(3,3,3-trifluoropropyl)amine undergoes oxidation to form amides or nitriles. The trifluoropropyl group enhances electron-withdrawing effects, stabilizing intermediates during oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate these transformations:
-
Amide formation : Oxidation yields
-(3,3,3-trifluoropropyl)acetamide under acidic conditions. -
Nitrile formation : Stronger oxidizing agents convert the amine to 3,3,3-trifluoropropionitrile, a precursor for fluorinated polymers.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60–80°C | ||
| -(3,3,3-trifluoropropyl)acetamide | ~70% | ||
| Oxidation | CrO₃, H₂O, reflux | 3,3,3-Trifluoropropionitrile | ~65% |
Nucleophilic Substitution
The hydrochloride salt participates in nucleophilic substitution reactions due to the amine’s ability to act as a leaving group when deprotonated. Key examples include:
-
Reaction with methyl chloroacetate : In the presence of sodium hydroxide, the amine displaces chloride to form methyl 2-[(3,3,3-trifluoropropyl)amino]acetate.
-
Alkylation with alkyl halides : Reacts with 1-iodo-3,3,3-trifluoropropane under basic conditions to yield extended-chain fluorinated amines .
Mechanistic Insight :
The reaction proceeds via an
mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The trifluoropropyl group’s electron-withdrawing nature accelerates the reaction by polarizing the C–X bond.
Acylation and Alkylation
The compound serves as a substrate for acylation and alkylation to modify its amine functionality:
-
Acylation : Reacts with acetyl chloride in dichloromethane to form
-(3,3,3-trifluoropropyl)acetamide. -
Alkylation : Condenses with 2-(methylthio)ethylamine to produce purine derivatives, critical in pharmaceutical synthesis .
Example Reaction :
Phosphorylation
Ethyl(3,3,3-trifluoropropyl)amine reacts with phosphonate esters under lithiation conditions. For instance, diethyl methylphosphonate and ethyl trifluoroacetate form diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate, a key intermediate in organophosphorus chemistry .
Conditions :
-
Solvent: Diethyl ether
-
Temperature: −80°C to room temperature
Reductive Amination
The amine undergoes reductive amination with aldehydes or ketones using sodium cyanoborohydride (NaBH₃CN) as a reductant. This reaction expands its utility in synthesizing secondary and tertiary amines for drug discovery.
Example :
Cyclization Reactions
In the presence of triethyl orthoformate, the compound participates in cyclization to form purine scaffolds. This reaction is pivotal in synthesizing antiviral and anticancer agents .
Key Steps :
Interaction with Biological Targets
While not a classical chemical reaction, the hydrochloride salt’s lipophilicity enables membrane penetration, allowing it to modulate enzymes and receptors. This property underpins its use in medicinal chemistry studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with C₅H₁₀F₃N Backbone
From , the following analogs share the molecular formula C₅H₁₀F₃N but differ in substituents and patent activity:
| Compound Name | CAS | Patent Count | Key Structural Features |
|---|---|---|---|
| Ethyl(3,3,3-trifluoropropyl)amine hydrochloride | 125802-09-7 | 63 | Ethyl + trifluoropropyl |
| 1,1,1-Trifluoropentan-3-amine hydrochloride | Not provided | 18 | Trifluoromethyl at terminal carbon |
| 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine HCl | Not provided | 32 | Branched dimethyl + trifluoropropyl |
| 4,4,4-Trifluoro-3-methylbutan-1-amine HCl | Not provided | 3 | Methyl branch + trifluorobutyl chain |
Key Observations :
- Patent Activity : this compound dominates (63 patents), likely due to its balanced lipophilicity from the ethyl group and trifluoropropyl moiety, making it versatile for drug design .
- Structural Impact : Branched analogs (e.g., 3,3,3-trifluoro-2,2-dimethylpropan-1-amine HCl) exhibit lower patent activity (32 patents), suggesting steric hindrance may limit applications.
Substituted Trifluoropropylamine Derivatives
a) Mthis compound (CAS: 1211709-82-8)
- Molecular Formula : C₄H₈F₃N·HCl
- Key Difference : Methyl group replaces ethyl.
b) (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride (CAS: 1171876-76-8)
- Molecular Formula: C₇H₁₅ClF₃NO
- Key Feature : Ethoxypropyl and trifluoroethyl substituents.
- Application : The ethoxy group enhances solubility, making it suitable for aqueous-phase reactions .
c) 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS: 1803586-04-0)
Pharmacologically Relevant Derivatives
Cangrelor (CAS: 163706-06-7), an antiplatelet drug, incorporates a 3,3,3-trifluoropropylthio group. While structurally distinct from Ethyl(3,3,3-trifluoropropyl)amine HCl, this highlights the pharmacological relevance of the trifluoropropyl motif in enhancing metabolic stability and target affinity .
Research Findings and Trends
Patent Dominance : Ethyl(3,3,3-trifluoropropyl)amine HCl’s high patent count reflects its adaptability in drug discovery, whereas analogs with bulky substituents (e.g., dimethyl groups) are less explored .
Fluorine Impact : The trifluoropropyl group enhances electronegativity and metabolic stability, critical for bioactive molecules .
Synthetic Utility : Ethyl(3,3,3-trifluoropropyl)amine HCl is a preferred intermediate due to its straightforward synthesis and scalability, as demonstrated in fluorinated polymer research .
Preparation Methods
Alkylation of Amines with 1-Iodo-3,3,3-trifluoropropane
One common approach to synthesize trifluoropropyl amine derivatives involves alkylation of amines using 1-iodo-3,3,3-trifluoropropane as the alkylating agent under basic conditions. This method is well-documented in patent CN105061431A, which describes a multi-step synthesis involving alkylation reactions with trifluoropropyl iodide:
- Step 1: Thiobarbituric acid derivative reacts with 1-iodo-3,3,3-trifluoropropane in the presence of alkali at 20–80°C for 6–24 hours to form trifluoropropyl-substituted intermediates.
- Step 2: Subsequent nitration, chlorination, and reduction steps convert intermediates into amine-functionalized compounds.
- Step 3: Final amine compounds are isolated and purified, often as hydrochloride salts for stability.
This approach leverages the high reactivity of the alkyl iodide and allows for the introduction of the trifluoropropyl group onto nitrogen-containing substrates, ultimately yielding trifluoropropyl amines after reduction and purification.
Reduction of Nitro Precursors to Amines
Another key method involves the synthesis of nitro-substituted trifluoropropyl compounds followed by reduction to the corresponding amines:
- Nitro derivatives of trifluoropropyl compounds are prepared via nitration reactions.
- These nitro compounds are then reduced using suitable reductive agents (e.g., catalytic hydrogenation or chemical reductants) under mild conditions (20–60°C) to yield the corresponding amines.
- The amines are subsequently converted to hydrochloride salts by acidification with hydrochloric acid.
This pathway is part of the multi-step synthesis described in the patent literature, where nitration and reduction steps are integral to obtaining the amine functionality on the trifluoropropyl moiety.
Conversion of Carboxylic Acid Precursors via Sulfur Tetrafluoride (SF4) Fluorination
A distinct synthetic strategy reported in academic research involves the transformation of carboxylic acid groups into trifluoromethyl groups using sulfur tetrafluoride (SF4):
- Starting from nitrobenzaldehyde derivatives, nitro-3-phenylpropanoic acids are synthesized.
- The carboxylic acid functional group is then converted to a trifluoromethyl group by treatment with SF4, yielding trifluoropropyl-substituted aromatic amines after further reduction.
- This method allows for the preparation of isomeric trifluoropropyl anilines in moderate to good yields (47–55% overall yield).
- The process is scalable, producing gram-scale quantities suitable for drug discovery and agrochemical applications.
Although this method is more specific to aromatic trifluoropropyl amines, the underlying principle of fluorination via SF4 is relevant for introducing trifluoropropyl groups in amine synthesis.
General Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | 1-Iodo-3,3,3-trifluoropropane, base, 20–80°C | Introduction of trifluoropropyl group |
| 2 | Nitration | Nitrating agent, glacial acetic acid, RT | Nitro-substituted trifluoropropyl intermediates |
| 3 | Chlorination | Phosphorus oxychloride, 80–110°C | Chlorinated intermediates |
| 4 | Reduction | Reductive agent (e.g., catalytic hydrogenation), 20–60°C | Conversion of nitro to amine |
| 5 | Salt Formation | Hydrochloric acid, acidification | Formation of ethyl(3,3,3-trifluoropropyl)amine hydrochloride |
Research Findings and Yields
- The alkylation step with 1-iodo-3,3,3-trifluoropropane typically proceeds with reaction times of 6 to 24 hours and temperatures between 20 and 80°C.
- Nitration and chlorination steps are performed at room temperature to moderate heating (up to 110°C) with reaction times ranging from 0.5 to 3 hours.
- Reduction of nitro groups to amines is efficient at 20–60°C within 0.5 to 2 hours.
- The overall yields for related trifluoropropyl amine syntheses are reported in the range of 47–70% depending on the exact substrate and conditions.
- The hydrochloride salt formation is straightforward by pH adjustment with dilute hydrochloric acid, facilitating isolation and purification.
Q & A
What are the primary synthetic pathways for Ethyl(3,3,3-trifluoropropyl)amine hydrochloride, and how do reaction conditions influence yield and purity?
Basic
The compound is typically synthesized via the reaction of trifluoropropionic acid derivatives with ethylamine under acidic conditions, followed by hydrochloride salt formation. Key steps include esterification (e.g., ethanol and trifluoropropionic acid) and subsequent amine introduction. Purification via recrystallization or chromatography is critical for high purity (>95%) . Industrial-scale synthesis employs automated reactors for precise temperature and pressure control, ensuring reproducibility .
How can researchers optimize reductive amination steps when introducing the 3,3,3-trifluoropropyl group to amine precursors?
Advanced
Reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) with molecular sieves improves efficiency by absorbing water, shifting equilibrium toward imine formation. For example, in the synthesis of piperidin-2-one derivatives, STAB reduces imine intermediates at 23°C over 18 hours, achieving >80% yield. pH control (via glacial acetic acid) and stoichiometric excess of the trifluoropropylamine (2:1 ratio) enhance conversion .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR): NMR identifies trifluoromethyl chemical shifts (δ −60 to −70 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) with silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for accurate mass analysis. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., 207.57 g/mol for the hydrochloride salt) .
How can researchers resolve contradictions in reported bioactivity data for trifluoropropylamine derivatives?
Advanced
Discrepancies in enzyme inhibition assays (e.g., serotonin reuptake vs. antiplatelet activity) may arise from stereochemical variations or impurities. For example, cangrelor (a trifluoropropyl-containing antiplatelet drug) requires strict control of diastereomers during synthesis. Validated HPLC methods with chiral columns and comparative bioassays (e.g., platelet aggregation assays) are recommended to reconcile data .
What is the hypothesized mechanism of action for trifluoropropylamine derivatives in neurological or cardiovascular systems?
Basic
The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., serotonin transporters or P2Y receptors) via strong electron-withdrawing effects. Molecular docking studies suggest that the CF group stabilizes ligand-receptor interactions through van der Waals forces, as seen in fluoxetine (a serotonin reuptake inhibitor) and cangrelor (a P2Y antagonist) .
How do structural modifications (e.g., alkyl chain length) impact the pharmacokinetics of trifluoropropylamine-based drugs?
Advanced
Increasing alkyl chain length improves metabolic stability but reduces solubility. For instance, replacing ethyl with propyl groups in cangrelor analogs increases plasma half-life (t from 1.5 to 3.2 hours) but lowers aqueous solubility (from 4 mg/mL to <1 mg/mL). Balancing these properties requires logP optimization (target 2–3) and prodrug strategies .
What are the stability challenges associated with this compound under varying storage conditions?
Basic
The compound is hygroscopic and degrades in humid environments. Storage at −20°C under nitrogen atmosphere extends stability (>12 months). Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C. Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .
How can conflicting data on reaction yields for trifluoropropylamine syntheses be addressed methodologically?
Advanced
Yield discrepancies (e.g., 60% vs. 85%) often stem from differences in workup protocols. Comparative studies show that extracting with ethyl acetate (3×) vs. dichloromethane improves recovery by 15–20%. Kinetic monitoring via in-situ IR spectroscopy identifies side reactions (e.g., over-reduction) and guides stoichiometric adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
